molecular formula C24H22P2S B14274465 2-(Diphenylphosphanyl)-3,4-dimethyl-1-phenyl-1H-1lambda~5~-phosphole-1-thione CAS No. 138784-68-6

2-(Diphenylphosphanyl)-3,4-dimethyl-1-phenyl-1H-1lambda~5~-phosphole-1-thione

Cat. No.: B14274465
CAS No.: 138784-68-6
M. Wt: 404.4 g/mol
InChI Key: IEAARPQLKJOINY-UHFFFAOYSA-N
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Description

2-(Diphenylphosphanyl)-3,4-dimethyl-1-phenyl-1H-1lambda~5~-phosphole-1-thione: is an organophosphorus compound characterized by its unique structure, which includes a phosphole ring substituted with diphenylphosphanyl, dimethyl, and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Diphenylphosphanyl)-3,4-dimethyl-1-phenyl-1H-1lambda~5~-phosphole-1-thione typically involves the reaction of diphenylphosphine with appropriate precursors under controlled conditions. One common method involves the use of Grignard reagents to introduce the diphenylphosphanyl group, followed by cyclization to form the phosphole ring. The reaction conditions often require an inert atmosphere and specific solvents to ensure the desired product is obtained .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to achieve high-quality compounds.

Chemical Reactions Analysis

Types of Reactions: 2-(Diphenylphosphanyl)-3,4-dimethyl-1-phenyl-1H-1lambda~5~-phosphole-1-thione undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Halogenated reagents and strong bases are typically employed in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphine oxides, while substitution reactions can introduce various functional groups onto the phosphole ring .

Scientific Research Applications

Chemistry: In chemistry, 2-(Diphenylphosphanyl)-3,4-dimethyl-1-phenyl-1H-1lambda~5~-phosphole-1-thione is used as a ligand in coordination chemistry. Its ability to form stable complexes with transition metals makes it valuable in catalysis, particularly in reactions such as hydrogenation and cross-coupling .

Biology and Medicine: The compound’s unique structure allows it to interact with biological molecules, making it a candidate for drug development and biochemical research. Its potential to modulate enzyme activity and protein interactions is of particular interest .

Industry: In the industrial sector, this compound is used in the development of advanced materials, including polymers and electronic devices. Its ability to enhance the properties of materials, such as conductivity and stability, makes it valuable in various applications .

Mechanism of Action

The mechanism by which 2-(Diphenylphosphanyl)-3,4-dimethyl-1-phenyl-1H-1lambda~5~-phosphole-1-thione exerts its effects involves its interaction with molecular targets such as enzymes and proteins. The diphenylphosphanyl group can coordinate with metal centers, facilitating catalytic processes. Additionally, the compound’s ability to undergo redox reactions allows it to participate in electron transfer processes, influencing biochemical pathways .

Comparison with Similar Compounds

Properties

CAS No.

138784-68-6

Molecular Formula

C24H22P2S

Molecular Weight

404.4 g/mol

IUPAC Name

(3,4-dimethyl-1-phenyl-1-sulfanylidene-1λ5-phosphol-2-yl)-diphenylphosphane

InChI

InChI=1S/C24H22P2S/c1-19-18-26(27,23-16-10-5-11-17-23)24(20(19)2)25(21-12-6-3-7-13-21)22-14-8-4-9-15-22/h3-18H,1-2H3

InChI Key

IEAARPQLKJOINY-UHFFFAOYSA-N

Canonical SMILES

CC1=CP(=S)(C(=C1C)P(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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